Sodium hydride (NaH) is a saline hydride primarily utilized as a strong, non-nucleophilic base in organic synthesis. Commercially, it is most often supplied as a 60% (w/w) dispersion in mineral oil, a formulation that significantly improves handling safety by acting as a barrier to atmospheric moisture. Its defining characteristics are high basicity, insolubility in organic solvents (requiring heterogeneous reaction conditions), and its primary function as a deprotonating agent for a wide range of Brønsted acids, including alcohols, phenols, and carbon acids like 1,3-dicarbonyls.
Substituting Sodium Hydride with other bases requires careful consideration due to significant differences in reactivity, safety, and physical properties. Potassium hydride (KH), while stronger, is generally more reactive and pyrophoric, presenting greater handling challenges and cost. Soluble bases like n-Butyllithium (n-BuLi) introduce nucleophilic character, leading to potential side reactions not observed with the non-nucleophilic, heterogeneous NaH. Milder bases such as Calcium Hydride (CaH2) are primarily used as drying agents and lack the sufficient basicity for efficient deprotonation in many syntheses. Even the choice between oil-dispersed and oil-free NaH is a critical procurement decision, as the mineral oil can interfere with certain reactions or necessitate additional purification steps, making washed NaH essential for specific high-purity applications.
Sodium hydride offers a more manageable reactivity and safety profile compared to potassium hydride (KH). While both are flammable solids, KH presents a more serious fire hazard and can ignite spontaneously in moist air, whereas NaH dispersions in mineral oil do not. Furthermore, KH is generally considered more reactive than NaH, which can be advantageous for difficult deprotonations but requires more stringent handling protocols and presents a higher risk of violent reactions with water, oxygen, and other common reagents. This makes NaH a more suitable choice for standard, large-scale operations where predictable reactivity and safer handling are prioritized.
| Evidence Dimension | Reactivity and Fire Hazard |
| Target Compound Data | Flammable solid; mineral oil dispersions do not ignite spontaneously in air. |
| Comparator Or Baseline | Potassium Hydride (KH): More serious fire hazard; may ignite spontaneously in moist air; generally more reactive. |
| Quantified Difference | Qualitatively higher safety and handling profile for NaH oil dispersions. |
| Conditions | Standard laboratory and industrial handling conditions. |
For procurement focused on process safety and scalability, NaH provides a balance of strong basicity with more predictable and manageable handling characteristics than KH.
Sodium hydride is a significantly stronger base than common alkoxides like sodium ethoxide (NaOEt), enabling essentially irreversible and complete deprotonation of substrates. The pKa of the conjugate acid of NaH (H₂) is ~42, whereas the pKa of the conjugate acid of NaOEt (ethanol) is ~16. In reactions like the Claisen condensation, this large difference in basicity means NaH can fully convert an ester (α-hydrogen pKa ≈ 25) to its enolate form, driving the reaction to completion. In contrast, NaOEt establishes an equilibrium with the ester, resulting in a lower enolate concentration and potentially lower yields.
| Evidence Dimension | Basicity (pKa of Conjugate Acid) |
| Target Compound Data | ~42 (for H₂) |
| Comparator Or Baseline | Sodium Ethoxide (NaOEt): ~16 (for Ethanol) |
| Quantified Difference | NaH is approximately 10²⁶ times more basic than NaOEt. |
| Conditions | Deprotonation of carbon acids (e.g., ester α-hydrogens) in organic synthesis. |
For reactions requiring complete and rapid formation of an intermediate anion to maximize yield, the superior basicity of NaH makes it the more effective choice over alkoxide bases.
The most common commercial form of NaH is a 60% dispersion in mineral oil, which aids in safe handling. However, for applications where the mineral oil may interfere with the reaction or complicate product purification, oil-free (washed) NaH is the required material. The mineral oil can be removed by washing the dispersion with a dry, inert solvent like hexanes or pentane. This procedure yields pure, solid NaH that must be handled under an inert atmosphere. The use of washed NaH is a critical process decision in syntheses where residual oil would contaminate the product or interfere with downstream processing, justifying the procurement of either the pure solid or performing the washing step in-house.
| Evidence Dimension | Purity & Processability |
| Target Compound Data | Pure/Washed NaH: Solid reagent, requires inert atmosphere handling, no oil contamination. |
| Comparator Or Baseline | 60% NaH in Mineral Oil: Paste/slurry, safer to weigh/handle in air, introduces mineral oil into the reaction mixture. |
| Quantified Difference | Presence vs. absence of ~40% (w/w) mineral oil. |
| Conditions | Organic synthesis procedures, particularly those sensitive to non-volatile impurities. |
Buyers requiring high product purity or simplified downstream purification will specify oil-free NaH, making the choice between dispersed and pure forms a key procurement variable.
Sodium hydride is a preferred base for industrial-scale condensation reactions such as the Claisen, Dieckmann, and Stobbe condensations. Its high basicity ensures complete enolate formation, driving the reaction equilibrium towards the product and maximizing yield. Its insolubility and the manageable reactivity of its oil dispersion provide a favorable safety and handling profile for large-scale process chemistry compared to more hazardous alternatives like potassium hydride.
In the Johnson-Corey-Chaykovsky reaction, sodium hydride is the standard base used to deprotonate trimethylsulfonium or trimethylsulfoxonium salts to generate the corresponding sulfur ylides in situ. These ylides are key reagents for converting ketones and aldehydes into epoxides. The strength of NaH ensures efficient ylide formation under mild conditions, making it a critical component for this widely used transformation in complex molecule synthesis.
Sodium hydride is widely used for the clean and efficient deprotonation of O-H, N-H, and S-H bonds. Unlike organometallic bases such as n-BuLi, NaH is non-nucleophilic, preventing unwanted side reactions like addition to carbonyls. This makes it the ideal choice for preparing alkoxides, phenoxides, and thiolates as intermediates for subsequent reactions, such as in the Williamson ether synthesis.
Flammable